

Application Notes and Protocols: Measuring Downstream Effects of BRD9 Degradation on Gene Expression

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Compound of Interest

Compound Name: *BRD9 Degradator-3*

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Introduction

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a key subunit of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[3][4] BRD9 recognizes and binds to acetylated lysine residues on histones, recruiting the ncBAF complex to specific gene promoters and enhancers to modulate their activity.[4][5]

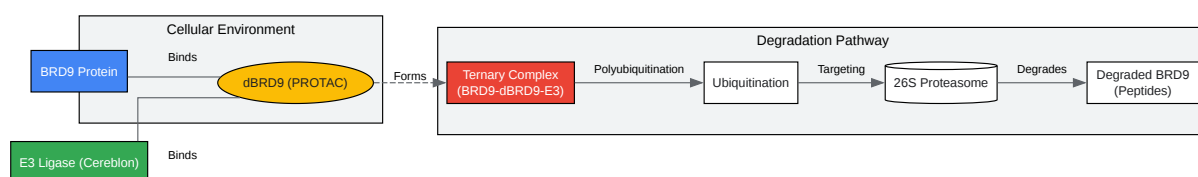
Given its role in controlling the expression of genes involved in cell proliferation, survival, and differentiation, BRD9 has emerged as a significant therapeutic target in various diseases, particularly cancer.[3][6] Elevated expression or aberrant function of BRD9 is linked to the progression of several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML).[2][7][8]

Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy.[9] BRD9 degraders are heterobifunctional molecules that induce the selective degradation of the BRD9 protein via the ubiquitin-proteasome system.[8][9] These degraders have shown more robust and sustained effects compared to simple inhibition of the bromodomain.[7][10] Understanding the downstream consequences of BRD9 degradation is critical for elucidating its biological functions and for the development of effective therapeutics.

This document provides detailed protocols and application notes for measuring the downstream effects of BRD9 degradation on global gene and protein expression.

Mechanism of Action: BRD9 Degradation

BRD9 degraders, such as dBRD9, are PROTACs designed to link the BRD9 protein to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[11][12] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[9] The removal of BRD9 from the ncBAF complex disrupts its ability to regulate chromatin, leading to widespread changes in the transcription of its target genes.[7]



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Caption: Workflow of BRD9 targeted degradation via a PROTAC molecule.

Downstream Effects on Gene Expression & Signaling

Degradation of BRD9 leads to significant alterations in cellular signaling and gene expression. The specific genes and pathways affected are often context-dependent, varying by cell type and disease state. For instance, in synovial sarcoma, BRD9 degradation leads to the downregulation of oncogenic transcriptional programs driven by the SS18-SSX fusion protein. [7][13] In multiple myeloma, BRD9 degradation disrupts ribosome biogenesis and downregulates the master regulator MYC. [14][15] In macrophages, BRD9 degradation can reduce the expression of interferon-stimulated genes. [16]

Key Signaling Pathways Modulated by BRD9

BRD9 has been shown to influence several critical signaling pathways involved in cancer and inflammation. These include:

- **MYC Signaling:** BRD9 degradation can lead to the downregulation of MYC and its target genes, impacting cell cycle and proliferation. [14]
- **Inflammatory Pathways:** BRD9 regulates interferon-stimulated genes and can modulate glucocorticoid responses in macrophages. [16][17]
- **Cell Cycle and Apoptosis:** Loss of BRD9 can induce G1 cell-cycle arrest and trigger apoptosis in cancer cells. [14][18]
- **Extracellular Matrix (ECM) Organization:** In uterine fibroid cells, BRD9 inhibition impacts ECM accumulation and remodeling pathways. [18][19]
- **Oxytocin Signaling:** In gastric cancer, BRD9 has been shown to alter the expression of genes within the oxytocin signaling pathway. [20]



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Caption: High-level overview of BRD9's role in signaling pathways.

Summary of Gene Expression Changes Post-BRD9 Degradation

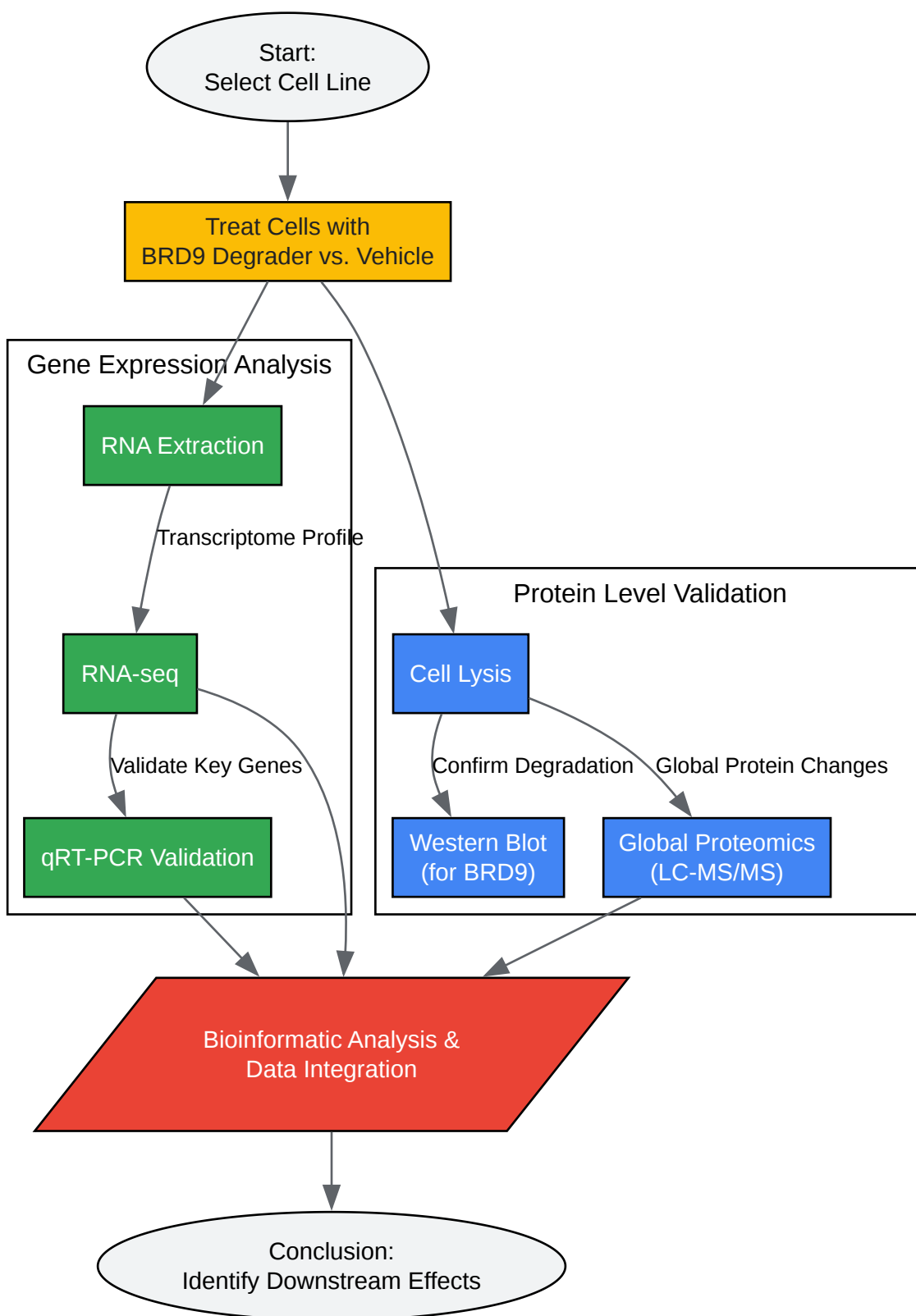
The following table summarizes key findings from the literature on genes and pathways affected by BRD9 degradation or inhibition across different biological contexts.

Cell Type / Disease Model	Key Genes / Pathways Affected	Direction of Change	Experimental Approach	Reference(s)
Synovial Sarcoma	Oncogenic transcriptional programs, SS18-SSX target genes	Downregulated	RNA-seq, ChIP-seq	[7][13]
Multiple Myeloma	Ribosome biogenesis genes, MYC	Downregulated	RNA-seq	[14][15]
Acute Myeloid Leukemia (AML)	Pathways of inflammation, cell adhesion, DNA repair, cell cycle	Altered	RNA-seq	[10]
Macrophages	Interferon-stimulated genes (ISGs)	Downregulated	RNA-seq	[16]
Uterine Fibroid Cells	Cell cycle, ECM-related pathways	Altered	Transcriptomic profiling	[18][19]
Prostate Cancer	Androgen receptor (AR) target genes	Downregulated	RNA-seq	[21]
Leukemia Cells	Genes prone to R-loop formation	Upregulated R-loops	DNA/RNA hybrid immunoprecipitation	[22]

Experimental Protocols

This section provides detailed protocols to confirm BRD9 degradation and measure its downstream effects on the transcriptome and proteome.

Overall Experimental Workflow



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Caption: General workflow for studying the effects of BRD9 degradation.

Protocol 1: Cell Culture and Treatment with BRD9 Degradator

- Cell Seeding: Plate cells of interest (e.g., MOLM-13 for AML, HSSYII for synovial sarcoma) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- Compound Preparation: Prepare a stock solution of the BRD9 degrader (e.g., dBRD9) in DMSO (e.g., 10 mM).^[11] Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
- Treatment: Treat cells with the BRD9 degrader or vehicle control for the desired time course (e.g., 2, 4, 6, 24, 48 hours). The optimal time will depend on the kinetics of degradation and the downstream events being measured. A 4-6 hour treatment is often sufficient to observe significant BRD9 degradation and early transcriptional changes.^{[9][13]}
- Harvesting: After incubation, harvest cells for downstream analysis.
 - For Protein: Wash cells with ice-cold PBS, centrifuge, and lyse the pellet for Western Blot or proteomics.
 - For RNA: Wash cells with ice-cold PBS, centrifuge, and lyse the pellet using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a kit-based buffer).

Protocol 2: Western Blot for BRD9 Degradation Confirmation

- Protein Extraction: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.
- Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with a primary antibody against BRD9. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., Actin, Tubulin, or GAPDH).
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify band intensity to determine the percentage of BRD9 degradation relative to the vehicle control.

Protocol 3: RNA Sequencing (RNA-seq) for Transcriptome Analysis

- **RNA Extraction:** Extract total RNA from treated and control cells using a TRIzol-based method or a commercial kit (e.g., Qiagen RNeasy). Ensure the working area is RNase-free.
- **Quality Control (QC):** Assess the quantity and quality of the extracted RNA.
 - Use a NanoDrop spectrophotometer to measure concentration and purity (A260/A280 ratio).
 - Use an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN score > 7 is generally preferred for standard poly(A) enrichment protocols. [23] For degraded samples (lower RIN), consider protocols based on ribosomal RNA depletion (e.g., Ribo-Zero) or exon capture, as they provide better results.[24][25]
- **Library Preparation:**
 - Start with 100 ng to 1 µg of total RNA.
 - **mRNA Enrichment:** Isolate mRNA using poly(A) selection with oligo(dT) magnetic beads.

- Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces.
- First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
- Second-Strand Synthesis: Synthesize the second strand of cDNA.
- End Repair and A-tailing: Repair the ends of the dsDNA and add a single 'A' base to the 3' ends.
- Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
- PCR Amplification: Amplify the library to generate enough material for sequencing.
- Library QC and Sequencing:
 - Assess the quality and size distribution of the final library using a Bioanalyzer.
 - Quantify the library using qPCR.
 - Sequence the libraries on an Illumina platform (e.g., NovaSeq, NextSeq) to generate 50-150 bp paired-end reads.
- Bioinformatic Analysis:
 - QC: Check the quality of raw sequencing reads using FastQC.
 - Alignment: Align reads to a reference genome (e.g., hg38) using an aligner like STAR.
 - Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
 - Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon BRD9 degradation.
 - Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or use tools like DAVID or Metascape to identify enriched biological pathways and processes among the differentially expressed genes.

Protocol 4: Quantitative Proteomics (TMT-based)

- Protein Extraction and Digestion:
 - Lyse cells and extract total protein.
 - Reduce, alkylate, and digest proteins into peptides using trypsin.
- Tandem Mass Tag (TMT) Labeling:
 - Label the peptide samples from each condition (e.g., different doses or time points of dBRD9 treatment, vehicle control) with a unique TMT isobaric tag.
 - Pool the labeled samples into a single mixture.
- Fractionation:
 - Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
- LC-MS/MS Analysis:
 - Analyze each fraction by online nano-flow liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
 - The mass spectrometer will perform MS1 scans to measure peptide precursor ions and MS2/MS3 scans to sequence the peptides and quantify the TMT reporter ions.
- Data Analysis:
 - Use a software suite like Proteome Discoverer or MaxQuant to search the raw mass spectrometry data against a protein database (e.g., UniProt) to identify peptides and proteins.
 - Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.[\[26\]](#)

- Perform statistical analysis to identify proteins with significant changes in abundance following BRD9 degradation.
- Perform pathway analysis on the differentially expressed proteins to identify affected cellular processes.

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